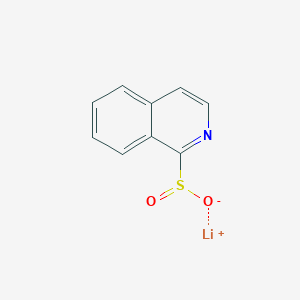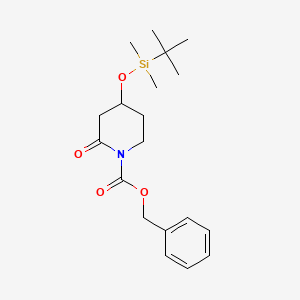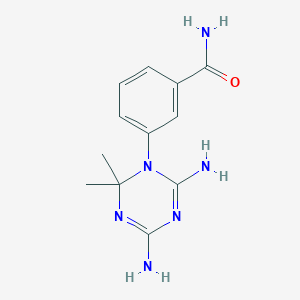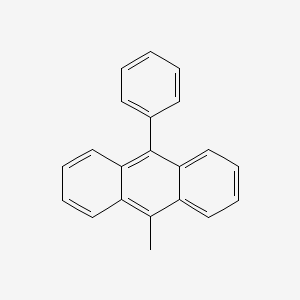
9-Methyl-10-phenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-10-phenylanthracene is an organic compound belonging to the anthracene family, characterized by a methyl group at the 9th position and a phenyl group at the 10th position of the anthracene core. This compound is known for its photophysical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-10-phenylanthracene typically involves the Friedel-Crafts alkylation reaction. One common method includes the reaction of anthracene with methyl chloride and phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The crude product is purified using column chromatography, eluted with hexane and dichloromethane to yield a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-10-phenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form anthraquinone derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert it to dihydroanthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitroanthracene and sulfonic acid derivatives.
Scientific Research Applications
9-Methyl-10-phenylanthracene is widely used in scientific research due to its unique properties:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a fluorescent probe in photophysical studies.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in photodynamic therapy.
Mechanism of Action
The mechanism of action of 9-Methyl-10-phenylanthracene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in various applications such as fluorescence and electronic devices .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs.
9-Methyl-10-methylene-9-phenyl-9,10-dihydrophenanthrene: Studied for its photophysical properties.
9-Phenylanthracene: Used in photophysical studies and as a precursor in organic synthesis.
Uniqueness
9-Methyl-10-phenylanthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its combination of a methyl and phenyl group at the 9th and 10th positions, respectively, makes it particularly useful in applications requiring high fluorescence and stability .
Properties
CAS No. |
13425-08-6 |
|---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
9-methyl-10-phenylanthracene |
InChI |
InChI=1S/C21H16/c1-15-17-11-5-7-13-19(17)21(16-9-3-2-4-10-16)20-14-8-6-12-18(15)20/h2-14H,1H3 |
InChI Key |
SHHLOTNZRHOQKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


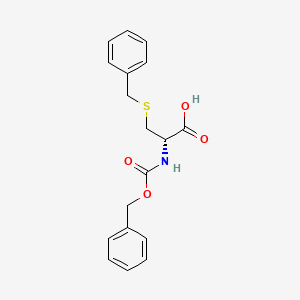
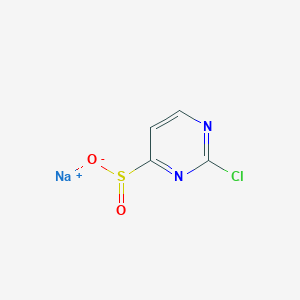

![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13126503.png)
![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)
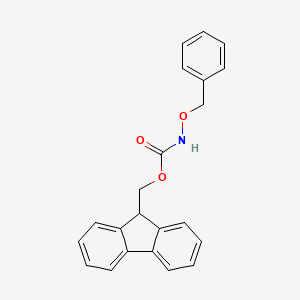
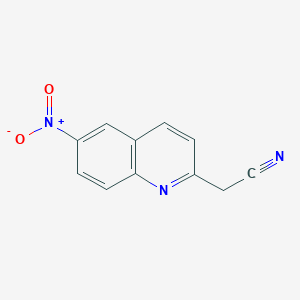
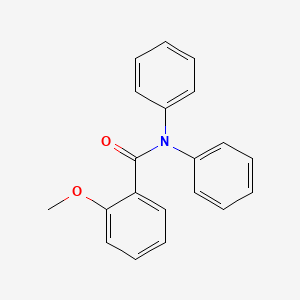
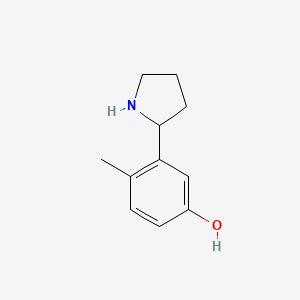
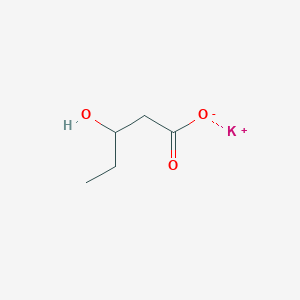
![1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)
